N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on derivatives closely related to N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has focused on their synthesis and crystal structure analysis. The Thorpe–Ingold effect influences the molecular geometry, and quantum chemical calculations, including DFT/B3LYP/6-311++G(d,p), have been used to investigate their properties. These compounds have shown potential as cancer inhibitors in molecular docking studies, suggesting their significance in medicinal chemistry and drug design (Kamaraj et al., 2021).
Antimicrobial and Antibacterial Activities
Several studies have synthesized derivatives of quinoline clubbed with sulfonamide moiety to explore their antimicrobial properties. Compounds with these structures have displayed significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019). Furthermore, the green synthesis of quinoxaline sulfonamides has revealed antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting their applicability in addressing bacterial infections (Alavi et al., 2017).
Anti-Cancer Properties
Research into sulfonamide derivatives has identified their pro-apoptotic effects on cancer cells. These compounds activate apoptotic genes and pathways, such as p38/ERK phosphorylation, indicating a promising route for cancer therapy (Cumaoğlu et al., 2015). Additionally, new sulfonamide derivatives have been synthesized and tested for their antimalarial activities, offering insights into their use in malaria treatment (Verma et al., 2016).
Antiviral Activities
Synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has led to compounds with notable anti-tobacco mosaic virus activity, presenting a new avenue for the development of antiviral agents (Chen et al., 2010).
Photovoltaic and Optical Properties
Studies on the photovoltaic properties of quinoline derivatives have been conducted, with findings indicating their potential application in organic–inorganic photodiode fabrication. The presence of chlorophenyl substitution has been shown to improve diode parameters, suggesting their usefulness in photovoltaic technologies (Zeyada et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Sulfonamides work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is necessary for the production of nucleic acids and the growth of the bacteria .
The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine . The bioavailability of sulfonamides can be influenced by factors such as the drug’s formulation, the presence of food in the stomach, and the pH of the urine .
The action and efficacy of sulfonamides can be influenced by environmental factors such as the pH of the body’s fluids, the presence of other drugs, and the individual’s state of health .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLWZJNQWIXEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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